molecular formula C21H23FN4O B5428425 6-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]nicotinonitrile

6-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]nicotinonitrile

Cat. No.: B5428425
M. Wt: 366.4 g/mol
InChI Key: LXPNEPISFMVTBL-UHFFFAOYSA-N
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Description

The compound “6-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]nicotinonitrile” is a complex organic molecule. It contains a diazepan ring, which is a seven-membered ring with two nitrogen atoms. It also has a fluorobenzyl group attached to it, which is a benzene ring with a fluorine atom and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the diazepan ring and various functional groups. The fluorobenzyl group would likely contribute to the compound’s polarity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The diazepan ring might undergo reactions at the nitrogen atoms, and the fluorobenzyl group might undergo reactions at the fluorine atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, and its solubility would depend on the solvent used .

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s a drug or a biologically active compound, it might interact with proteins or other molecules in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The future research directions for this compound would depend on its potential applications. If it has biological activity, it might be studied as a potential drug. Alternatively, if it has interesting chemical properties, it might be studied in the context of synthetic chemistry .

Properties

IUPAC Name

6-[4-[(4-fluorophenyl)methyl]-5-oxo-3-propan-2-yl-1,4-diazepan-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c1-15(2)19-14-25(20-8-5-17(11-23)12-24-20)10-9-21(27)26(19)13-16-3-6-18(22)7-4-16/h3-8,12,15,19H,9-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPNEPISFMVTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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